N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential as an anti-cancer agent. The compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mécanisme D'action
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide's mechanism of action is not fully understood, but it is believed to work through the induction of tumor necrosis factor-alpha (TNF-α) and the activation of vascular endothelial cells. TNF-α is a cytokine that plays a key role in the immune response to cancer cells, while vascular endothelial cells are involved in the formation of new blood vessels that supply tumors with nutrients.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide has been shown to induce the production of TNF-α in tumor cells and to activate vascular endothelial cells, leading to the destruction of tumor blood vessels and the inhibition of tumor growth. N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide has also been shown to have anti-angiogenic effects, meaning that it inhibits the formation of new blood vessels that supply tumors with nutrients.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide is that it has been shown to have anti-tumor activity against a variety of cancer cell lines, making it a promising candidate for further study. However, N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide has also been shown to have limited efficacy in clinical trials, and its mechanism of action is not fully understood. Additionally, N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide has been associated with some toxicity in animal studies, which may limit its potential as a therapeutic agent.
Orientations Futures
For research on N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide include further studies to elucidate its mechanism of action, as well as clinical trials to evaluate its efficacy as an anti-cancer agent. Other potential areas of research include the development of new formulations of N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide that may enhance its bioavailability and reduce toxicity, as well as the investigation of N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide's potential as a treatment for other diseases such as autoimmune disorders and infectious diseases.
Méthodes De Synthèse
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzoyl chloride with 4,6-dimethyl-2-aminopyrimidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an acid such as hydrochloric acid to form N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide.
Applications De Recherche Scientifique
N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide has been shown to have anti-tumor activity against a variety of cancer cell lines, including lung, colon, breast, and prostate cancer. N-(4,6-dimethyl-2-pyrimidinyl)-3,4-dimethoxybenzamide has also been shown to have synergistic effects when used in combination with other anti-cancer agents.
Propriétés
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9-7-10(2)17-15(16-9)18-14(19)11-5-6-12(20-3)13(8-11)21-4/h5-8H,1-4H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNXVHYITSEASJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-3,4-dimethoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.